FLT3 Ligand-Linker Conjugate 1

PROTAC selectivity kinase degradation RSS0680

Research requiring precise ternary complex formation for VHL-recruiting PROTACs demands the correct ligand-linker architecture. FLT3 Ligand-Linker Conjugate 1 is the validated precursor for RSS0680, a 23-kinase degrader. - Enables direct comparison of E3 ligase efficiency vs. CRBN-based FLT3 degraders - Terminal carboxylic acid facilitates rapid E3 ligand diversification for SAR libraries - Eliminates re-optimization needed when using generic FLT3 ligands

Molecular Formula C29H34N6O4S2
Molecular Weight 594.8 g/mol
Cat. No. B15543074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLT3 Ligand-Linker Conjugate 1
Molecular FormulaC29H34N6O4S2
Molecular Weight594.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H34N6O4S2/c1-41(38,39)33-23-7-5-6-21(18-23)25-20-40-26-19-30-29(32-28(25)26)31-22-9-11-24(12-10-22)35-16-14-34(15-17-35)13-4-2-3-8-27(36)37/h5-7,9-12,18-20,33H,2-4,8,13-17H2,1H3,(H,36,37)(H,30,31,32)
InChIKeyBPUUVHOJXQDSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLT3 Ligand-Linker Conjugate 1: PROTAC Precursor


FLT3 Ligand-Linker Conjugate 1 (CAS: 2769753-49-1, C29H34N6O4S2) is a bifunctional synthetic precursor molecule designed for the facile construction of PROTACs (Proteolysis-Targeting Chimeras). It is not a final therapeutic entity but a critical research reagent containing an FLT3-targeting ligand, a flexible PROTAC linker, and a chemical handle for conjugation to an E3 ligase ligand, specifically the von Hippel-Lindau (VHL) ligand . Its primary function is to serve as a direct synthetic intermediate for the preparation of the heterobifunctional degrader PROTAC RSS0680 (HY-148062) . This conjugate is essential for researchers aiming to investigate the consequences of FLT3 degradation in models of acute myeloid leukemia (AML) and other kinase-driven diseases.

Pre‑assembled FLT3 ligand–linker module for VHL‑recruiting PROTAC synthesis
Carboxylic acid handle enables direct conjugation to E3 ligase ligands
Modular precursor designed for kinase‑targeting degrader assembly

Why FLT3 Ligand-Linker Conjugate 1 Is Irreplaceable


Substituting FLT3 Ligand-Linker Conjugate 1 with a generic FLT3 ligand or an alternative ligand-linker conjugate is not a trivial process and carries significant risk of experimental failure. The selection of the linker chemistry and the point of attachment on the FLT3 ligand are non-trivial and directly dictate the formation of a ternary complex (Target-PROTAC-E3 Ligase) with a productive geometry [1]. Empirical evidence from FLT3 PROTAC development shows that even minor changes in linker composition (e.g., PEG vs. alkyl) or length can completely abrogate degradation efficiency or alter the target degradation profile. For instance, replacing a flexible linker with a rigid cyclohexyl-based linker in FLT3-ITD PROTACs (e.g., MA190/MA191) resulted in a >95% reduction in FLT3-ITD protein levels at nanomolar concentrations, whereas the parent compound MA49 showed inferior performance [2]. FLT3 Ligand-Linker Conjugate 1 provides a defined, pre-optimized linker and FLT3-targeting moiety combination, which is essential for the reproducible synthesis of the defined degrader PROTAC RSS0680 [3]. Using an alternative building block would create a different molecule with unknown and likely divergent pharmacology, invalidating comparisons with published data.

Target conjugate
FLT3 Ligand‑Linker Conjugate 1
VHL‑recruiting, pre‑assembled linker; essential for ternary complex formation and catalytic degradation.
Potential substitute
FLT3 inhibitor or CRBN‑based conjugate
Lacks linker/E3 ligase module or recruits a different E3 ligase; may alter degradation selectivity and kinetics.
Non‑modular components introduce batch variability and require re‑optimisation of coupling steps.

FLT3 Ligand-Linker Conjugate 1 vs. Closest Comparators


PROTAC RSS0680 Synthesis: Multi-Kinase Degrader

FLT3 Ligand-Linker Conjugate 1 is a precursor to PROTAC RSS0680. The differentiation from other FLT3-directed PROTACs lies in the resulting degradation profile. RSS0680 is reported to degrade a broad panel of kinases including AAK1, CDK1, CDK2, CDK4, CDK6, CDK16, GAK, LIMK2, and others, in addition to FLT3 . In contrast, other FLT3 degraders exhibit narrow, highly selective degradation. For example, LWY713 is a selective FLT3 PROTAC with a DC50 of 0.64 nM in MV4-11 cells and shows no degradation of other major kinases, indicating a different selectivity profile [1]. This contrasts with RSS0680's broader kinome footprint.

PROTAC target scope
Cross‑study comparable
RSS0680 (from this conjugate) degrades 23 kinases; cell proliferation IC50 0.109–7.08 µM vs. FLT‑3 degrader 1 (from FLT3 ligand‑2) degrades only FLT3‑ITD, IC50 0.6 nM.
Broad multi‑kinase degradation context vs. focused FLT3‑ITD degradation.
Data from MOLT‑4 proteomics and FLT3‑ITD cell lines.
PROTAC selectivity kinase degradation RSS0680 targeted protein degradation

VHL-Mediated Catalytic Degradation vs. FLT3 Inhibition

The ultimate potency of the final PROTAC, RSS0680, synthesized from FLT3 Ligand-Linker Conjugate 1, provides a key performance metric. While direct DC50 data for RSS0680 is not publicly available, its component parts are based on a VHL-recruiting system . This mechanism (degradation) is fundamentally different from inhibition and offers a potential advantage over standard FLT3 inhibitors like Gilteritinib in resistant models. For instance, a closely related FLT3 degrader, A2, showed an IC50 of 1.67 ± 0.14 nM in MV-4-11 cells, which was significantly more potent than Gilteritinib's IC50 of 6.52 ± 1.20 nM in the same assay [1]. This establishes a benchmark for the superior antiproliferative effect that can be achieved via degradation.

Mechanism of action
Class‑level inference
Event‑driven catalytic degradation (RSS0680) vs. occupancy‑driven inhibition (quizartinib, FLT3‑ITD IC50 1.1 nM).
Degradation‑based approach may bypass resistance mechanisms observed with kinase inhibitors.
Mechanistic inference; resistance‑bypass potential requires experimental confirmation.
PROTAC RSS0680 FLT3 degradation IC50 comparison drug resistance

Payload-Free Degradation vs. FL-DM1 Conjugate

The choice of E3 ligase profoundly influences the degradation profile and potential toxicity. FLT3 Ligand-Linker Conjugate 1 is specifically designed for conjugation to a VHL ligand, a strategy distinct from CRBN-based FLT3 degraders like PF15. PF15 (DC50 = 76.7 nM for FLT3-ITD) utilizes a CRBN ligand . The VHL-based system employed by this conjugate is linked to the final degrader RSS0680, which is known to degrade a wide array of kinases (e.g., AAK1, CDK family) . In contrast, a CRBN-based degrader like A2, which also has molecular glue activity, degrades FLT3, GSPT1, and IKZF1/3, highlighting a distinct neo-substrate profile [1]. The selection of this conjugate dictates the VHL-dependent degradation pathway.

Cytotoxicity profile
Cross‑study comparable
Conjugate alone is non‑cytotoxic; derived PROTAC induces degradation without a cytotoxic payload, unlike FL‑DM1 (IC50 1.1–12.9 nM, apoptosis/G2/M arrest).
Payload‑free degradation supports mechanistic selectivity studies without direct microtubule toxicity.
FL‑DM1 data from AML cell lines; off‑target toxicity profile of PROTAC RSS0680 not fully characterised.
PROTAC linker E3 ligase VHL CRBN structure-activity relationship

FLT3 Ligand-Linker Conjugate 1: Application Scenarios


PROTAC RSS0680 Synthesis for Kinase Degradation

This is the primary application. Procurement is essential for any laboratory aiming to replicate published studies using PROTAC RSS0680 or to synthesize this specific, broad-spectrum kinase degrader. The compound's defined linker length and VHL-recruiting capability are non-substitutable for generating RSS0680's unique pharmacological profile, which includes the degradation of FLT3 and other kinases like CDK2, CDK4, and AAK1 . Using alternative ligands or linkers will produce a different molecule and invalidate comparisons to existing data.

VHL vs. CRBN FLT3 PROTAC Evaluation

This conjugate is the reagent of choice for studies specifically designed to dissect the role of the VHL E3 ligase in FLT3 degradation. Researchers can use this conjugate to assemble the final PROTAC and compare its activity to CRBN-based FLT3 degraders (e.g., LWY713 [1], PF15) in isogenic cell lines with and without VHL expression. This allows for a controlled investigation of E3 ligase-dependent pharmacology, which is crucial for understanding mechanism of action and potential resistance mechanisms.

Custom FLT3-Targeting PROTAC Library Synthesis

For medicinal chemistry campaigns aimed at optimizing FLT3 degraders, this conjugate serves as a valuable starting point. Its modular design allows researchers to explore structure-activity relationships (SAR) around the linker and the E3 ligase ligand. By using this pre-assembled FLT3 ligand-linker unit, chemists can systematically vary the final E3 ligase recruiting element (e.g., substituting different VHL ligands) to map out the optimal ternary complex geometry required for efficient ubiquitination and degradation [2]. This accelerates SAR studies compared to de novo synthesis of each PROTAC.

Disease Modeling in Acute Myeloid Leukemia (AML) and Kinase-Driven Cancers

FLT3 Ligand-Linker Conjugate 1 is a key reagent for generating the tool compound RSS0680, which is used to probe the role of FLT3 and other kinases in AML pathogenesis. Given the poor prognosis and high relapse rates associated with FLT3-ITD mutations, researchers use this conjugate to create the degrader to test hypotheses related to overcoming resistance to FLT3 inhibitors like Gilteritinib [3]. The broader degradation profile of the resulting PROTAC may also reveal synergistic vulnerabilities in other kinases, providing rationale for novel combination therapies.

Application
Selection Property
Validation Focus
Multi‑kinase degradation studies (RSS0680 assembly)
Pre‑assembled FLT3–VHL module
Verify degradation of reported kinase panel in target cell models
VHL vs. CRBN FLT3 degrader comparison
Defined VHL‑recruiting motif
Compare degradation efficiency, selectivity and ternary complex formation with CRBN‑based constructs
Focused PROTAC library SAR studies
Carboxylic acid conjugation handle
Assess how E3 ligase ligand variation affects potency and degradation profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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